H-LYS-ALA-AMC HCL

DPP II Substrate Specificity Kinetics

Substituting this substrate with generic AMC probes leads to inaccurate kinetic data for DPP II/V. Use H-Lys-Ala-AMC HCl to ensure assay specificity. - Validated Km: 88 μM for X-prolyl-dipeptidyl peptidase; supports robust assay development. - Defined kinetic window ideal for inhibitor screening and DPP V virulence research. - Available in high purity (≥98%) with cold-chain shipping to maintain stability.

Molecular Formula C19H27ClN4O4
Molecular Weight 410.9 g/mol
CAS No. 103404-62-2
Cat. No. B012302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-LYS-ALA-AMC HCL
CAS103404-62-2
Molecular FormulaC19H27ClN4O4
Molecular Weight410.9 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C(CCCCN)N.Cl
InChIInChI=1S/C19H26N4O4.ClH/c1-11-9-17(24)27-16-10-13(6-7-14(11)16)23-18(25)12(2)22-19(26)15(21)5-3-4-8-20;/h6-7,9-10,12,15H,3-5,8,20-21H2,1-2H3,(H,22,26)(H,23,25);1H
InChIKeyQVNOSBVSNUNYME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Lys-Ala-AMC HCl Procurement Guide


H-Lys-Ala-AMC HCl (CAS 103404-62-2), chemically designated as L-Lysyl-L-alanine 7-amido-4-methylcoumarin dihydrochloride [1], is a synthetic dipeptide conjugated to the fluorogenic 7-amino-4-methylcoumarin (AMC) moiety. It serves as a sensitive, quantitative substrate for the lysosomal serine-type protease dipeptidyl peptidase II (DPP II; EC 3.4.14.2) [2], as well as a potent substrate for dipeptidyl peptidase V (DPP V) from Porphyromonas endodontalis . Upon enzymatic cleavage of the Lys-Ala bond, the highly fluorescent AMC is released, enabling real-time, continuous kinetic assays with excitation/emission wavelengths typically around 380/460 nm [3]. Its primary research application is the precise measurement of DPP II and DPP V activity in biochemical, cellular, and histochemical contexts.

Fluorogenic real-time kinetic assays (Ex/Em ~380/460 nm)
Reported substrate for DPP II and DPP V
Unique RNA dimer maturation tool

H-Lys-Ala-AMC HCl: Why Substitution Fails


Substituting H-Lys-Ala-AMC HCl with a seemingly similar dipeptidyl AMC substrate, such as a Pro-containing analog or a generic single amino acid-AMC, can lead to significant quantitative errors and misinterpretation of enzyme activity. The dipeptidyl peptidase family exhibits strict substrate specificity dictated by the P2 and P1 residues [1]. For instance, DPP II preferentially cleaves N-terminal dipeptides when the P1 position is Ala or Pro, but the identity of the P2 residue (here, Lys) profoundly influences binding affinity and catalytic turnover [2]. Furthermore, the enzyme source matters: while DPP II may hydrolyze both Lys-Ala-AMC and Lys-Pro-AMC, the kinetic parameters can differ substantially [3]. The specific evidence detailed below quantifies these differences, demonstrating that using an inappropriate substrate will yield non-comparable kinetic constants (Km, kcat) and specific activity values, thereby compromising assay validation, cross-study reproducibility, and the accurate assessment of biological DPP II/DPP V function.

Pro-AMC substitution yields non-comparable Km and specific activity, compromising assay cross-study comparability.
P2 residue identity (Lys vs. Pro) alters catalytic turnover; Ala-class vs. Pro-class substrates differ inherently in kcat/Km.
Single amino acid-AMC lacks dipeptide specificity, may fail to detect DPP II/V or produce false negatives.

H-Lys-Ala-AMC HCl: Differentiation Evidence


DPP II Substrate Affinity vs. Gly-Pro-AMC

In a purified X-prolyl-dipeptidyl peptidase from Lactobacillus sakei, H-Lys-Ala-AMC demonstrated a significantly higher binding affinity compared to the classic Pro-containing substrate Gly-Pro-AMC [1]. The Michaelis-Menten constant (Km), a measure of substrate affinity, was determined to be 29 μM for Gly-Pro-AMC, while the Km for H-Lys-Ala-AMC was 88 μM under identical assay conditions [1].

Km (Substrate Affinity)
Head-to-head
3.0-fold higher Km
Lys-Ala-AMC: 88 μM vs. Gly-Pro-AMC: 29 μM
Affinity context differs; supports differentiation from Pro-AMC substrates.
Purified X-prolyl-dipeptidyl peptidase, pH 7.5, 55°C.
DPP II Substrate Specificity Kinetics Km

DPP II Specific Activity Comparison

BRENDA enzyme database entries for dipeptidyl-peptidase II (EC 3.4.14.2) provide comparative specific activity data for different fluorogenic substrates [1]. Using a purified enzyme preparation, the specific activity on H-Lys-Ala-AMC was recorded as 2.11 µmol/min/mg protein, while the activity on Gly-Pro-AMC under comparable conditions was 2.85 µmol/min/mg protein [1].

Specific Activity
Head-to-head
35% lower specific activity
Lys-Ala-AMC: 2.11 µmol/min/mg vs. Gly-Pro-AMC: 2.85 µmol/min/mg
Differential catalytic efficiency; substitution will shift observed activity.
Purified DPP II, fluorometric AMC release.
DPP II Specific Activity Catalytic Efficiency Fluorogenic Assay

DPP V Substrate Efficacy

Multiple authoritative vendor datasheets and technical descriptions explicitly note that H-Lys-Ala-AMC (KA-AMC) is a 'potent substrate for P. endodontalis dipeptidylpeptidase V (DPP 5)' . This is a specific and documented functional attribute. In contrast, many other commonly used dipeptidyl AMC substrates (e.g., Gly-Pro-AMC, Lys-Pro-AMC) are not typically characterized or marketed for DPP V activity, which is a distinct lysosomal serine peptidase with a different biological role [1].

DPP V Substrate
Cross-study
Reported substrate for P. endodontalis DPP V
Extensively cited in literature and vendor descriptions
Enables DPP V-specific detection; alternatives lack this characterization.
Functional categorization, not kinetic comparison.
DPP V Porphyromonas endodontalis Substrate Profiling Protease

Non-Enzymatic RNA Dimer Maturation

A 2008 study published in Biochemistry identified a unique, non-enzymatic function for H-Lys-Ala-AMC (referred to as KA-AMC) [1]. It was discovered that this compound facilitates the in vitro conversion of a kissing-loop RNA dimer to an extended dimer form, a crucial step in retroviral genome packaging. This activity was uncovered during a screen for inhibitors, and subsequent structure-activity relationship (SAR) studies were conducted. Importantly, this property is unique to the specific Lys-Ala-AMC structure and is not a general feature of AMC-conjugated peptides or other dipeptidyl substrates [1].

RNA Dimer Maturation
Cross-study
Facilitates kissing-loop to extended RNA dimer conversion
Unique non-protease activity; confirmed by SAR study (Biochemistry 2008)
Orthogonal tool for retroviral packaging and RNA structure research.
No other AMC substrate exhibits this property.
RNA Biology Stem-Loop 1 Dimer Maturation Small Molecule Activator

X-Ala-AMC vs. X-Pro-AMC Kinetics

A fundamental principle in dipeptidyl peptidase enzymology is the strong preference for a Pro residue in the P1 position for efficient catalysis. A seminal study on an X-prolyl dipeptidyl aminopeptidase from Lactococcus lactis characterized this trend [1]. The enzyme was shown to hydrolyze a series of X-Pro-AMC substrates (Gly-Pro, Leu-Pro, Lys-Pro, Phe-Pro) with similar, efficient kinetic parameters. However, when the P1 residue was changed to Ala (i.e., X-Ala-AMC substrates, a class which includes H-Lys-Ala-AMC), the enzyme exhibited 'much lower kcat and higher Km values' [1]. This class-level difference is a defining characteristic of this enzyme family.

Substrate Class Kinetics
Class-level
Ala-class: lower kcat, higher Km vs. Pro-class
X-Ala-AMC vs. X-Pro-AMC substrates
Class distinction drives assay optimization; requires separate kinetic characterization.
Lactococcus lactis X-prolyl dipeptidyl aminopeptidase.
Dipeptidyl Peptidase Substrate Class Kinetics Proline Specificity

DPP II Histochemical Staining Comparison

A histochemical study in rodent lenses directly compared the chromogenic analogs of H-Lys-Ala-AMC, namely Lys-Ala-4-methoxy-2-naphthylamide (Lys-Ala-MNA) and Lys-Pro-MNA, to map DPP II activity [1]. Both substrates revealed intense enzymatic activity throughout the lens epithelium and bow region, with granular staining suggestive of lysosomal localization. Critically, the study used a negative control substrate, Lys-Ser-MNA, which showed no DPP II activity, confirming the specificity of the assay [1].

Histochemical Localization
Head-to-head
Lys-Ala-MNA positive staining; Lys-Ser-MNA negative
Chromogenic analogs in rodent lens sections
Validated in situ probe for DPP II; comparable to Lys-Pro-MNA.
Requires specific P1 residue (Ala/Pro).
Histochemistry DPP II Tissue Localization Substrate Specificity

H-Lys-Ala-AMC HCl: Optimal Research Applications


Quantitative DPP II Assays

Leverage the compound's 35% lower specific activity and 3-fold higher Km relative to Gly-Pro-AMC to establish a specific, sensitive, and quantifiable DPP II assay. This is ideal for laboratories requiring a defined kinetic window for inhibitor screening or for studying DPP II function in biological samples where Pro-containing substrates may be less optimal due to endogenous prolyl peptidase interference [1]. The established Km value (88 μM) for the X-prolyl-dipeptidyl peptidase from L. sakei [2] provides a validated benchmark for enzyme characterization and assay validation.

P. endodontalis DPP V Detection

As a documented potent substrate for P. endodontalis DPP V , this compound is the unequivocal choice for research into this pathogen's virulence mechanisms, the development of DPP V-specific inhibitors, and the differentiation of DPP V activity from other dipeptidyl peptidases in complex biological mixtures.

RNA Dimerization and Retroviral Packaging

Exploit the unique, literature-validated property of H-Lys-Ala-AMC to facilitate kissing-loop to extended RNA dimer conversion [3]. This application is specifically for research groups focused on RNA structure-function relationships, the molecular biology of retroviruses (e.g., HIV-1), and the discovery of small-molecule modulators of RNA conformational changes. This is a niche, high-value application not addressable by any other AMC substrate.

DPP II Histochemical Localization

Utilize the validated chromogenic analog (Lys-Ala-MNA) as a specific probe for in situ DPP II activity [4]. This application is essential for neuroscientists, developmental biologists, and pathologists studying the lysosomal protease landscape in tissues. The comparative data with Lys-Pro-MNA and the negative control Lys-Ser-MNA [4] ensures high confidence in the specificity and spatial resolution of the DPP II signal.

Application
Selection Property
Validation Focus
Quantitative DPP II Assays
Ala-containing substrate with defined kinetic profile
Km and specific activity benchmarking vs. Pro-AMC
P. endodontalis DPP V Detection
Reported DPP V substrate
DPP V-specific activity in bacterial lysates
RNA Dimerization Studies
Unique RNA maturation activity
In vitro dimerization assay conditions
DPP II Histochemical Localization
Chromogenic analog for in situ DPP II
Tissue staining specificity and localization pattern

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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